Methyl 4-chloropicolinate hydrochloride
Overview
Description
Methyl 4-chloropicolinate hydrochloride is a chemical compound with the molecular formula C₇H₇Cl₂NO₂. It is a derivative of picolinic acid, specifically a methyl ester of 4-chloropicolinic acid, combined with hydrochloride. This compound is known for its utility in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloropicolinate hydrochloride typically involves the following steps:
Starting Material: The process begins with 2-picolinic acid.
Chlorination: 2-picolinic acid is treated with thionyl chloride (SOCl₂) to produce 4-chloropicolinoyl chloride.
Esterification: The resulting 4-chloropicolinoyl chloride is then esterified with methanol (MeOH) to form methyl 4-chloropicolinate.
The reaction conditions include:
Temperature: The chlorination step is carried out at room temperature, while the esterification step is conducted at temperatures ranging from 20°C to 55°C.
Catalysts and Reagents: Dimethylformamide (DMF) is used as a catalyst in the chlorination step, and sodium bicarbonate (NaHCO₃) is used to neutralize the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2-picolinic acid and thionyl chloride are handled in industrial reactors.
Automation: The reaction steps are automated to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Major Products
Substitution: Products include various substituted picolinates.
Hydrolysis: The major product is 4-chloropicolinic acid.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Methyl 4-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloropicolinate hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropyridine-2-carboxylate
- 4-chloro-2-pyridinecarboxylic acid methyl ester hydrochloride
- Methyl 4-chloropicolinate
Uniqueness
Methyl 4-chloropicolinate hydrochloride is unique due to its specific combination of a methyl ester and hydrochloride salt, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFSBPYVNFHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586514 | |
Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-85-8 | |
Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176977-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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